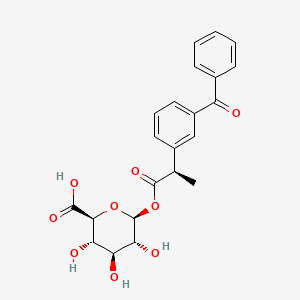
N-(2-Hydroxyethyl) Pseudoephedrine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl) Pseudoephedrine-d3: is a deuterium-labeled analogue of N-(2-Hydroxyethyl) Pseudoephedrine. This compound is a derivative of Hydroxyalkyl Pseudoephedrine and is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C12H16D3NO2, and it has a molecular weight of 212.30.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves the incorporation of deuterium atoms into the structure of N-(2-Hydroxyethyl) Pseudoephedrine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The compound is often produced in bulk and stored at controlled temperatures to maintain its stability .
化学反応の分析
Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-Hydroxyethyl) Pseudoephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
作用機序
The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, making it a valuable tool in studying reaction mechanisms. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.
類似化合物との比較
N-(2-Hydroxyethyl) Pseudoephedrine: The non-deuterated analogue of N-(2-Hydroxyethyl) Pseudoephedrine-d3.
Hydroxyalkyl Pseudoephedrine: A related compound with similar structural features but without the deuterium labeling.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy. This compound’s stability and reactivity make it a valuable tool in various fields of research.
特性
CAS番号 |
1330277-60-5 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
212.307 |
IUPAC名 |
(1S,2S)-2-[2-hydroxyethyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1/i2D3 |
InChIキー |
DZUDAROQGILUTD-DOTLQPFVSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO |
同義語 |
(αS)-α-[(1S)-1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











